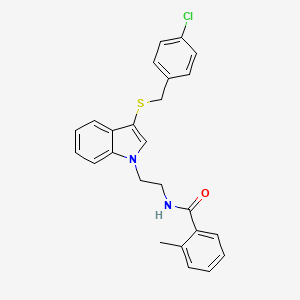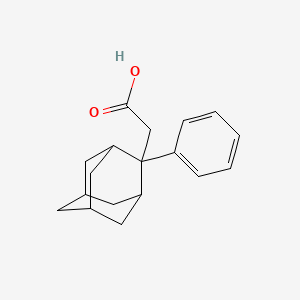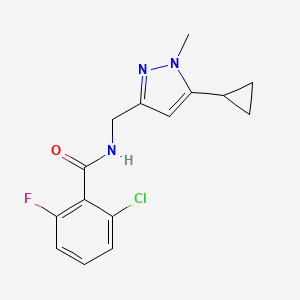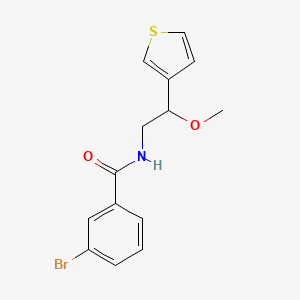
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, the introduction of the benzyl group, and the creation of the thioether linkage. This could potentially be achieved through a series of reactions including condensation, substitution, and reduction reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to elucidate the structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The indole ring, benzyl group, and thioether linkage could all participate in reactions, leading to the formation of new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure. For example, the presence of the indole ring, benzyl group, and thioether linkage could affect these properties .Scientific Research Applications
Pharmacological Research
Compounds with intricate structures similar to N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide often undergo investigation for pharmacological properties. For example, studies on indole derivatives have explored their potential as antiallergic agents, highlighting the importance of the indole moiety in drug discovery and development for allergy treatment (Menciu et al., 1999). Similarly, research into benzamide and thiourea derivatives has led to insights into their roles as anticancer agents and enzyme inhibitors, respectively, emphasizing the therapeutic potential of such compounds (Yılmaz et al., 2015).
Environmental Applications
Research into photocatalytic degradation of organic pollutants using titanium dioxide highlights the relevance of complex organic compounds in environmental applications. Studies like those on the degradation of propyzamide have shown that the structural features of organic compounds influence their interaction with photocatalysts and the efficiency of degradation processes (Torimoto et al., 1996). This area of research underscores the environmental significance of understanding and utilizing complex organic molecules.
Chemical Synthesis and Characterization
Investigations into the synthesis and characterization of novel compounds, including those with benzamide or thiourea groups, contribute to the broader understanding of chemical reactions, mechanisms, and properties. For instance, the study on the decomposition of benzoylthioureas into benzamides under solvent-free conditions using iodine-alumina as a catalyst provides valuable insights into reaction pathways and product formation (Nahakpam et al., 2015). This research exemplifies the intricate nature of chemical transformations and the importance of methodological advancements in synthetic chemistry.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2OS/c1-18-6-2-3-7-21(18)25(29)27-14-15-28-16-24(22-8-4-5-9-23(22)28)30-17-19-10-12-20(26)13-11-19/h2-13,16H,14-15,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEBDIJURNFLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2764725.png)

![6'-Bromo-3',4'-dihydro-1'h-spiro[azetidine-2,2'-naphthalene]](/img/structure/B2764728.png)

![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2764730.png)

![N-cyclohexyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2764733.png)

![Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764735.png)
![N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2764736.png)
![(Z)-3-(2,5-difluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2764741.png)
![1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2764742.png)
![2-bromo-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methoxybenzamide](/img/structure/B2764743.png)
